molecular formula C8H18N2O2 B1385104 N-Ethyl-3-[(2-methoxyethyl)amino]propanamide CAS No. 1040692-18-9

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Cat. No.: B1385104
CAS No.: 1040692-18-9
M. Wt: 174.24 g/mol
InChI Key: OEFGKGRDMZVWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a synthetic amide compound characterized by an ethyl group attached to the amide nitrogen and a 2-methoxyethylamino substituent on the propanamide backbone.

Properties

IUPAC Name

N-ethyl-3-(2-methoxyethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-3-10-8(11)4-5-9-6-7-12-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGKGRDMZVWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide serves as a building block in organic synthesis. It is particularly useful in the development of new pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows researchers to explore new synthetic pathways.

Biology

In biological contexts, this compound has been studied for its potential effects on cellular processes. Research indicates that it can modulate cell signaling pathways, gene expression, and cellular metabolism. Its interactions with specific enzymes suggest that it may act as both an inhibitor and an activator, depending on the target enzyme involved .

Medicine

Ongoing research is focused on the therapeutic applications of this compound. It has shown promise in drug development, particularly for conditions such as cancer and metabolic disorders. Preliminary studies indicate that it can significantly affect cell viability and proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent .

Pharmaceutical Development

Research has indicated that this compound serves as a precursor in synthesizing biologically active molecules. This application is particularly relevant in developing new treatments for cancer and other diseases .

Cellular Assays

In vitro studies have demonstrated that this compound can significantly impact cell viability and proliferation rates in various cancer cell lines. These findings highlight its potential role as an anticancer agent and warrant further investigation into its therapeutic efficacy .

Mechanism of Action

The mechanism by which N-Ethyl-3-[(2-methoxyethyl)amino]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

  • N-Ethyl-3-[(2-methoxyethyl)amino]propanamide: Features an ethylamide group and a 2-methoxyethylamino side chain.
  • 2-(4-Methoxybenzenethio)propanamide (): Replaces the methoxyethylamino group with a thioamide-linked 4-methoxybenzene ring, enhancing sulfur-mediated reactivity .
  • 2-(benzylamino)-N-(2-methoxyethyl)propanamide (): Substitutes the ethyl group with benzyl, increasing lipophilicity and steric bulk .

Substituent Effects on Properties

Compound Key Substituents Molecular Weight Notable Properties
This compound Ethyl, 2-methoxyethylamino ~202–220* Balanced hydrophilicity/lipophilicity
S13 () Cycloheptylethyl, indol-3-yl 386.28 Potential CNS activity
2-(benzylamino)-N-(2-methoxyethyl)propanamide () Benzyl, 2-methoxyethyl 236.31 Enhanced lipophilicity
(3Z)-3-amino-3-(hydroxyimino)-N-(2-methoxyethyl)propanamide () Hydroxyimino, methoxyethyl 175.19 Reactive oxime group

*Estimated based on similar compounds.

Physical and Spectral Properties

  • NMR Data :
    • The target compound’s methoxyethyl group would likely show δ ~3.3–3.6 ppm (CH3O) and δ ~2.5–3.0 ppm (N-CH2) in ¹H-NMR, consistent with and .
    • Thioamides () exhibit distinct ¹³C-NMR shifts for C=S (~190–210 ppm) compared to C=O (~165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) would confirm molecular ions, e.g., S13 (m/z 386.2805) vs. the target compound’s expected m/z ~202–220 .

Biological Activity

N-Ethyl-3-[(2-methoxyethyl)amino]propanamide is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Ethyl Group : Contributes to the lipophilicity of the compound.
  • Methoxyethyl Group : Enhances solubility and may participate in hydrogen bonding.
  • Propanamide Group : Provides functional reactivity typical of amides.

This structural configuration allows the compound to interact with various biological targets, influencing its activity in cellular environments.

Enzyme Interactions

The compound interacts with specific enzymes involved in metabolic pathways. While detailed interactions remain under investigation, preliminary studies suggest that it can act as both an enzyme inhibitor and activator, depending on the target enzyme involved.

Cellular Effects

This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. Its effects vary across different cell types, indicating a broad range of biological activity.

The mechanism by which this compound exerts its effects involves:

  • Binding Interactions : The compound binds to specific receptors or enzymes, initiating a cascade of biological responses.
  • Modulation of Pathways : It influences various biochemical pathways, potentially altering cellular functions such as proliferation and apoptosis .

Case Studies

  • Pharmaceutical Development : Research has indicated that this compound serves as a precursor in the synthesis of biologically active molecules, particularly in drug development for conditions like cancer and metabolic disorders.
  • Cellular Assays : In vitro studies have shown that this compound can significantly affect cell viability and proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique reactivity and biological activity of this compound:

Compound NameBiological ActivityMechanism
This compoundModulates enzyme activity; potential anticancer effectsEnzyme inhibitor/activator
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochlorideSimilar enzyme interactions; less studiedUnknown
Other analogsVarying effects on cell signalingDiverse mechanisms

Future Directions

Research into this compound is ongoing, with a focus on:

  • Clinical Trials : Investigating its efficacy in treating specific diseases.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways influenced by this compound.

Preparation Methods

Typical Synthetic Route

The most reported approach to prepare this compound involves:

  • Starting from 3-aminopropanamide or its derivatives.
  • Reacting with 2-methoxyethylamine or 2-methoxyethanol under controlled conditions.
  • Subsequent N-ethylation of the amide nitrogen to introduce the ethyl group.

This approach often requires catalysts or activating agents to facilitate amide bond formation and substitution reactions.

Reaction Conditions

  • Catalysts : Commonly used catalysts include palladium-based catalysts for carbonylation steps or coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for amide bond formation.
  • Solvents : Polar aprotic solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) are preferred to dissolve reactants and facilitate nucleophilic substitution.
  • Temperature : Moderate temperatures (room temperature to 80°C) are typically employed to balance reaction rates and minimize side reactions.
  • Pressure : Atmospheric pressure is common, but some carbonylation steps may require elevated pressure.

Detailed Preparation Methodologies

Amide Formation via Coupling Reactions

One efficient method involves coupling the carboxylic acid or ester derivative of propanamide with 2-methoxyethylamine, followed by N-ethylation:

Step Reactants Conditions Description
1 Propanamide derivative + 2-methoxyethylamine HATU, DIPEA, DMF, room temp Amide bond formation via coupling agent
2 Intermediate amide + ethyl halide (e.g., ethyl bromide) Base (e.g., K2CO3), solvent, heat N-ethylation of amide nitrogen

This method ensures selective formation of the N-ethylated product with high purity and yield.

Palladium-Catalyzed Carbonylation Route

An alternative involves palladium-catalyzed carbonylation of brominated amide intermediates to form ethyl esters, which are then converted to the target amide:

Step Reactants Conditions Description
1 Brominated amide + CO + ethanol Pd catalyst, base, elevated pressure Carbonylation to ethyl ester
2 Ethyl ester + 2-methoxyethylamine Amide formation under coupling conditions Formation of 3-[(2-methoxyethyl)amino]propanamide
3 N-ethylation as above Base, ethyl halide, solvent Final N-ethylation step

This route is advantageous for scale-up and industrial synthesis due to its modular steps and catalyst efficiency.

Nitrile Intermediate Strategy

Some synthetic routes introduce a nitrile group early in the synthesis, which is later converted to the amide:

Step Reactants Conditions Description
1 Aminonitrile + ester derivative Coupling agents (HATU, DIPEA), DMF Formation of amide intermediate
2 Conversion of nitrile to amide Hydrolysis under acidic/basic conditions Final amide formation
3 N-ethylation Base, ethyl halide, solvent Introduction of ethyl group

This approach allows for structural modifications and is useful for synthesizing analogs.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Coupling with 2-methoxyethylamine + N-ethylation HATU, DIPEA, DMF, ethyl halide, base High selectivity, straightforward steps Requires careful handling of coupling agents
Palladium-catalyzed carbonylation + amide formation Pd catalyst, CO, base, elevated pressure Suitable for scale-up, efficient catalyst Requires specialized equipment and pressure control
Nitrile intermediate route Aminonitrile, ester, HATU, DIPEA, hydrolysis Flexible for analog synthesis More steps, longer synthesis time

Research Findings and Optimization

  • Yield Optimization : Use of coupling agents like HATU combined with DIPEA in DMF solvent typically yields >85% of the desired amide product with minimal side products.
  • Purity : High-performance liquid chromatography (HPLC) purification after synthesis achieves purity levels exceeding 98%, essential for biological applications.
  • Reaction Time : Amide coupling reactions generally complete within 4-6 hours at room temperature, while N-ethylation requires 2-3 hours at slightly elevated temperatures.
  • Environmental Considerations : Continuous flow synthesis and catalytic carbonylation reduce waste and improve atom economy, aligning with green chemistry principles.

Q & A

What are the common synthetic routes for N-Ethyl-3-[(2-methoxyethyl)amino]propanamide, and how can their efficiency be optimized?

Level : Basic
Methodological Answer :
The synthesis of this compound (IUPAC name: 3-[(2-methoxyethyl)amino]-N-ethylpropanamide) can be approached via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting a chloro-propanamide precursor (e.g., 3-chloropropanamide) with 2-methoxyethylamine in the presence of a base like sodium ethoxide, as demonstrated in similar propanamide syntheses .
  • Route 2 : Utilizing liquid crystal-assisted orientation for controlled reaction environments, as shown in the synthesis of structurally analogous squaric acid derivatives .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Catalysis : Employ phase-transfer catalysts to improve yields in biphasic systems.
  • Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity products .

Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

Level : Basic
Methodological Answer :

  • Solid-State IR-LD Spectroscopy : Polarized infrared linear-dichroic (IR-LD) spectroscopy can resolve orientation-dependent vibrational modes, critical for confirming hydrogen-bonding networks and molecular alignment in crystalline states .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, validated against ab initio computational models (e.g., DFT at the B3LYP/6-31G* level) .
  • NMR Analysis : 1^1H and 13^13C NMR (e.g., δ 1.10 ppm for ethyl groups, δ 3.03 ppm for methoxyethyl protons) are essential for verifying substituent connectivity .

How can researchers resolve discrepancies between theoretical ab initio calculations and experimental spectroscopic data in structural analysis?

Level : Advanced
Methodological Answer :
Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or crystal packing). To address this:

Refine Computational Parameters : Include solvent fields (e.g., PCM model) and periodic boundary conditions for solid-state simulations .

Cross-Validate Techniques : Compare IR-LD band assignments with X-ray-derived torsional angles. For example, deviations in NH stretching frequencies may indicate intermolecular hydrogen bonds not captured in gas-phase calculations .

Error Analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed bond lengths to identify systematic biases in the computational method .

What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

Level : Advanced
Methodological Answer :

  • Antioxidant Assays : Use DPPH radical scavenging and ferric-reducing power assays to quantify free radical neutralization (e.g., IC50_{50} values), as applied to chloropyridinyl-propanamide analogs .
  • Antibacterial Screening : Perform disk diffusion or microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive strains. Hydrazone derivatives have shown activity against Rhizobium radiobacter at 50 µg/mL .
  • Enzyme Inhibition Studies : Conduct fluorometric assays (e.g., HDAC inhibition) using acetylated lysine substrates to evaluate potential epigenetic modulation .

What safety protocols should be followed when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated byproducts (e.g., from chloro-precursors) and dispose via certified hazardous waste services .
  • Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

How can researchers design analogs of this compound with enhanced pharmacokinetic properties?

Level : Advanced
Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoromethyl (e.g., AI-1 analog, EP 3 347 341 B1) to improve metabolic stability .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl 2-methylpropanoate derivatives) to enhance oral bioavailability .
  • SAR Studies : Systematically vary substituents on the propanamide backbone and use QSAR models to predict logP and solubility .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced
Methodological Answer :

  • Reaction Exotherms : Control temperature during amine addition steps to avoid runaway reactions. Use jacketed reactors with chilled glycol systems.
  • Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3C guidelines for residual solvents (e.g., ethanol ≤ 5,000 ppm) .

How can computational tools predict the environmental impact of this compound?

Level : Advanced
Methodological Answer :

  • Persistency-Bioaccumulation-Toxicity (PBT) Modeling : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN model) and bioaccumulation factors .
  • Ecotoxicity Profiling : Predict LC50_{50} values for aquatic organisms (e.g., Daphnia magna) using ECOSAR v2.2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-[(2-methoxyethyl)amino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.